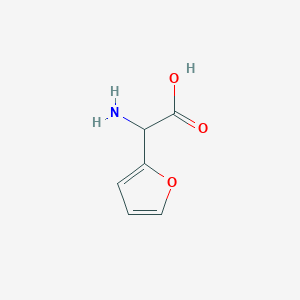

Amino-furan-2-yl-acetic acid

Description

Properties

IUPAC Name |

2-amino-2-(furan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFYPSCJKBYYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305362 | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17119-54-9 | |

| Record name | 17119-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amino-furan-2-yl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Amino-furan-2-yl-acetic Acid: Strategies and Methodologies for Pharmaceutical Research

Abstract

Amino-furan-2-yl-acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks for a variety of therapeutic agents. This technical guide provides an in-depth exploration of the synthetic pathways leading to this valuable compound. We will dissect various methodologies, from classical organic synthesis to modern biocatalytic approaches, offering field-proven insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecule.

Introduction: The Significance of the Furan Amino Acid Scaffold

The furan ring system is a recurring motif in numerous natural products and pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[1] When functionalized with an amino acid moiety, specifically forming this compound, it becomes a chiral building block of significant interest in drug discovery. The precise spatial arrangement of the amino and carboxylic acid groups, in conjunction with the furan ring, allows for the design of molecules with high specificity for biological targets.

This guide will navigate through the primary synthetic challenges and solutions, focusing on the construction of the furan core, the introduction of the amino acid side chain, and the critical aspect of stereocontrol.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process helps to identify potential starting materials and key bond formations.

Caption: Retrosynthetic pathways for this compound.

Synthetic Strategies and Methodologies

Strategy 1: Functionalization of a Pre-existing Furan Ring

This is a common and often straightforward approach that utilizes readily available furan derivatives. The core of this strategy involves the introduction of the amino and acetic acid functionalities onto the furan-2-yl position.

2-Acetylfuran is an excellent precursor due to the reactivity of the acetyl group, which can be elaborated into the desired amino acid side chain. A plausible pathway involves the conversion of 2-acetylfuran to an α-keto acid, followed by reductive amination.

Experimental Protocol: Synthesis of 2-Oxo-2-(furan-2-yl)acetic acid

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 2-acetylfuran and water is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: A catalytic amount of a metal salt, such as copper sulfate, is added to the mixture.

-

Acidification: A mixed acid solution (e.g., sulfuric acid and nitric acid) is slowly added while stirring.

-

Oxidation: An aqueous solution of sodium nitrite is added dropwise to the reaction mixture, which is heated to a temperature between 25-80°C for 3-8 hours.[2]

-

Workup: After the reaction is complete, the pH is adjusted to 1-3, and the mixture is kept at 25-80°C for an additional 2-4 hours to yield the 2-oxo-2-(furan-2-yl)acetic acid in the reaction solution.[2]

Reductive Amination: The resulting α-keto acid can then undergo reductive amination. This can be achieved using various reagents, such as sodium cyanoborohydride and ammonium chloride, or through catalytic hydrogenation in the presence of ammonia.

For pharmaceutical applications, obtaining a single enantiomer of this compound is crucial. This can be achieved through several asymmetric synthesis strategies.[3][4][5][6]

-

Chiral Auxiliaries: A chiral auxiliary can be attached to a furan-2-yl-acetic acid precursor to direct the stereoselective introduction of the amino group.

-

Catalytic Asymmetric Hydrogenation: The enantioselective hydrogenation of a dehydroamino acid precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, is a powerful method.[3]

-

Enzyme-Catalyzed Resolution: A racemic mixture of this compound can be resolved using a specific enzyme that selectively acts on one enantiomer.

Strategy 2: Construction of the Furan Ring

An alternative approach involves building the furan ring from acyclic precursors that already contain the amino acid moiety.

The Paal-Knorr synthesis is a classic method for constructing furans from 1,4-dicarbonyl compounds. In this context, a 1,4-dicarbonyl precursor bearing the protected amino acid functionality can be cyclized under acidic conditions to form the furan ring.

Caption: Paal-Knorr synthesis for furan ring formation.

The challenge in this approach lies in the synthesis of the requisite 1,4-dicarbonyl amino acid precursor.

Strategy 3: Biocatalytic Synthesis

Modern synthetic chemistry is increasingly turning to biocatalysis for its high selectivity and environmentally friendly reaction conditions. The use of enzymes for the synthesis of furan-based amino compounds is an emerging and promising field.[7]

Key Advantages of Biocatalysis:

-

High Enantioselectivity: Enzymes can produce optically pure amino acids, eliminating the need for chiral auxiliaries or resolution steps.

-

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH.

-

Sustainability: This approach often utilizes renewable starting materials and reduces the generation of hazardous waste.

Recent research has demonstrated the potential for synthesizing furan-based amino compounds from chitin resources, highlighting a move towards more sustainable chemical production.[7]

Data Summary: Comparison of Synthetic Pathways

| Synthetic Pathway | Starting Materials | Key Reactions | Advantages | Challenges |

| Functionalization of Furan Ring | 2-Acetylfuran, Furan-2-carboxylic acid | Oxidation, Reductive Amination, Nucleophilic Substitution | Readily available starting materials, well-established reactions. | Stereocontrol can be challenging, may require multiple steps. |

| Furan Ring Construction | Acyclic 1,4-dicarbonyl precursors | Paal-Knorr Synthesis, other cyclization reactions | Can build complex furan derivatives. | Synthesis of the acyclic precursor can be complex. |

| Biocatalytic Synthesis | Bio-based feedstocks (e.g., chitin) | Enzymatic transformations | High enantioselectivity, mild and sustainable conditions. | Enzyme availability and stability can be limiting factors. |

Conclusion and Future Outlook

The synthesis of this compound is a multifaceted challenge that can be addressed through a variety of strategic approaches. The choice of a particular pathway will depend on factors such as the desired scale of synthesis, the requirement for enantiopurity, and considerations of cost and environmental impact.

Classical methods involving the functionalization of pre-existing furan rings remain a robust and versatile option. However, the future of this compound synthesis will likely be shaped by advancements in asymmetric catalysis and biocatalysis. These cutting-edge technologies offer the promise of more efficient, selective, and sustainable routes to this valuable class of molecules, further empowering their application in the development of next-generation therapeutics.

References

-

Ayalp, A. (1989). Synthesis of some substituted furan amino acid derivatives. Semantic Scholar. Retrieved from [Link]

-

ChemBK. (n.d.). (S)-AMINO-FURAN-2-YL-ACETIC ACID. Retrieved from [Link]

-

Eindhoven University of Technology Research Portal. (2022). A Catalytic Strategy for Selective Production of 5-Formylfuran-2-carboxylic Acid and Furan-2,5-dicarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity.

- Google Patents. (n.d.). Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate.

- Google Patents. (n.d.). Process for preparing aminofuranes.

-

MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of some substituted furan amino acid derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Three‐component synthesis of 2‐aminofuran. Retrieved from [Link]

-

ResearchGate. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes. Retrieved from [Link]

-

Wang, Y. (2016). Novel synthetic routes to furan fatty acids and their analogues (Doctoral dissertation, Loughborough University). Retrieved from [Link]

Sources

- 1. Item - Novel synthetic routes to furan fatty acids and their analogues - Loughborough University - Figshare [repository.lboro.ac.uk]

- 2. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. renyi.hu [renyi.hu]

- 5. Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids - ChemistryViews [chemistryviews.org]

- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Amino-furan-2-yl-acetic acid

Abstract

Amino-furan-2-yl-acetic acid, a heterocyclic non-proteinogenic amino acid, represents a significant scaffold in medicinal chemistry. Its structural resemblance to natural amino acids, coupled with the unique electronic properties of the furan ring, makes it a compelling building block for the design of novel therapeutics. Understanding the physicochemical properties of this compound is paramount for its effective application in drug discovery and development, influencing everything from synthetic route optimization to pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecule in their work.

Introduction: The Significance of this compound in Drug Discovery

The furan moiety is a prevalent feature in a multitude of biologically active compounds and approved drugs. Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, allows for the fine-tuning of steric and electronic properties, which can lead to improved metabolic stability, enhanced receptor binding, and favorable bioavailability. When incorporated into an amino acid framework, as in this compound, the resulting molecule presents a unique combination of a chiral center, an acidic carboxyl group, and a basic amino group, alongside the aromatic furan ring. This trifecta of functionalities offers numerous opportunities for molecular interactions and chemical modifications.

However, the promise of furan-containing compounds is tempered by potential liabilities, most notably their stability. The furan ring can be susceptible to degradation under certain physiological or formulation conditions, a critical consideration for any drug development program.[1][2] Therefore, a thorough characterization of the physicochemical properties of this compound is not merely an academic exercise but a fundamental prerequisite for its successful translation into viable drug candidates.

This guide will delve into the key physicochemical parameters of this compound, providing a robust framework for its evaluation and application.

Molecular Structure and Identifiers

A foundational understanding of a molecule begins with its structural and basic chemical information.

Chemical Structure

Caption: 2D structure of this compound.

Key Identifiers

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₃ | [3][4] |

| Molecular Weight | 141.12 g/mol | [3][4] |

| CAS Number (Racemate) | 17119-54-9 | [3] |

| CAS Number (R-isomer) | 110727-83-8 | |

| CAS Number (S-isomer) | 64757-64-8 | [5][6] |

| PubChem CID | 298385 | [3] |

Ionization and Lipophilicity: The Cornerstones of Pharmacokinetics

The ionization state (pKa) and lipophilicity (logP/logD) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Acid Dissociation Constant (pKa)

As an amino acid, this compound is an amphoteric molecule possessing both an acidic carboxylic acid group and a basic amino group. The pKa values dictate the charge of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor interactions.

Predicted pKa: A predicted pKa value for the carboxylic acid group is approximately 1.81.[7] It is important to note that this is a computationally derived value and experimental verification is highly recommended. The pKa of the amino group is expected to be in the typical range for alpha-amino acids, around 9-10.

Expertise & Experience: The electron-withdrawing nature of the furan ring is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to a simple aliphatic amino acid like glycine. Conversely, the effect on the basicity of the amino group is likely to be less pronounced.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting membrane permeability and oral absorption.

-

logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between octanol and water.

-

logD (Distribution Coefficient): This is the effective lipophilicity at a given pH, taking into account all ionic and neutral species.

Computed logP: A computed XLogP3-AA value for this compound is -2.6.[3][5] This suggests that the molecule is predominantly hydrophilic.

Trustworthiness: It is crucial to experimentally determine the logD at physiological pH (e.g., 7.4) as this will provide a more accurate reflection of the molecule's behavior in the body. The zwitterionic nature of the amino acid at this pH will significantly influence its partitioning behavior.

Solubility: A Prerequisite for Biological Activity

For a drug to be effective, it must first be in solution to be absorbed and distributed to its target. Poor solubility is a major hurdle in drug development.

The solubility of this compound is expected to be highly pH-dependent due to its ionizable groups. At its isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, which typically corresponds to its point of minimum aqueous solubility. As the pH moves away from the pI, the molecule will become charged (cationic at low pH, anionic at high pH), leading to increased solubility in aqueous media.

Spectroscopic Profile

While specific spectra for this compound are not publicly available, this section outlines the expected spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the alpha-proton, and the exchangeable protons of the amino and carboxylic acid groups. The furan protons will appear in the aromatic region, and their coupling patterns will be characteristic of a 2-substituted furan.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the furan ring, the alpha-carbon, and the carbonyl carbon. The chemical shifts will be influenced by the electronegativity of the neighboring atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

-

O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹)

-

N-H stretch of the amino group (~3300-3500 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹)

-

C=C and C-O stretches of the furan ring

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the furan ring.

Stability Considerations

The stability of a drug candidate is a critical parameter that can impact its shelf-life, formulation, and in vivo performance.

The furan ring, while aromatic, can be susceptible to oxidation and degradation under acidic conditions.[1][2] This is a key consideration for the development of this compound. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Key Stability Aspects to Investigate:

-

pH-dependent stability: Assess degradation across a range of pH values to understand its stability in the gastrointestinal tract and in potential liquid formulations.

-

Oxidative stability: Evaluate its susceptibility to oxidation, as the furan ring can be a target for oxidative degradation.

-

Photostability: Determine if the compound is sensitive to light, which would have implications for packaging and storage.

-

Thermal stability: Assess its stability at elevated temperatures to understand its shelf-life under different storage conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.

Determination of pKa by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation: Prepare a solution of this compound (approximately 0.01 M) in degassed, deionized water. Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

-

Titration with Acid: Place a known volume of the amino acid solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized solution of 0.1 M HCl, recording the pH after each incremental addition.

-

Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized solution of 0.1 M NaOH, again recording the pH after each addition.

-

Data Analysis: Plot the pH values against the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.

Determination of logP/logD by the Shake-Flask Method

Caption: Workflow for logP/logD determination by the shake-flask method.

Methodology:

-

Preparation: Pre-saturate n-octanol with the aqueous buffer of choice (e.g., phosphate-buffered saline at pH 7.4 for logD) and vice versa. Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

-

Partitioning: In a suitable vessel, combine equal volumes of the pre-saturated n-octanol and the amino acid solution.

-

Equilibration: Shake the mixture vigorously for a defined period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Kinetic Solubility

Caption: Workflow for kinetic solubility determination.

Methodology:

-

Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay: Add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (typically <1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the resulting solution with shaking for a specified time (e.g., 2 hours) at a controlled temperature.

-

Separation: After incubation, filter the solution through a low-binding filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate to determine the concentration of the dissolved compound using a suitable analytical method. This concentration represents the kinetic solubility.

Conclusion and Future Directions

This compound is a molecule of considerable interest for medicinal chemistry and drug development. Its unique structural features offer a versatile platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its key physicochemical properties and detailed protocols for their experimental determination.

While computational predictions offer valuable initial insights, it is imperative that these are substantiated with robust experimental data. Future work should focus on the experimental determination of the pKa, logD, and solubility of this compound in various pharmaceutically relevant media. Furthermore, a thorough investigation of its stability under stressed conditions will be crucial for its advancement as a viable drug scaffold. By systematically characterizing these fundamental properties, the scientific community can unlock the full potential of this promising molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. (S)-AMINO-FURAN-2-YL-ACETIC ACID. [Link]

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. General scheme of the study of furan stability. [Link]

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

Sources

- 1. 110727-83-8|(R)-2-Amino-2-(furan-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 17119-54-9 | this compound | Tetrahedron [thsci.com]

- 3. This compound | C6H7NO3 | CID 298385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 17119-54-9 | this compound - Synblock [synblock.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. chem.libretexts.org [chem.libretexts.org]

"Amino-furan-2-yl-acetic acid" CAS number 17119-54-9

Exploring Compound 17119-54-9

I'm currently immersed in a comprehensive search for compound 17119-54-9, gathering its common names, synonyms, and core properties. Simultaneously, I'm delving into its synthesis, reactivity, and potential applications, with a keen focus on drug development and medicinal applications. I'm aiming for a holistic understanding.

Narrowing the Focus

I've hit a snag with the initial search; it's proving unfruitful. I'm now switching gears to focus on "Amino-furan-2-yl-acetic acid" and its derivatives, prioritizing their properties and synthesis. My goal is to find documented biological activity or medicinal chemistry applications, with a secondary aim of locating any available analytical methods. I'm adjusting my search strategy for better results.

Refining the Guide Structure

I've revised the overall approach, creating a logical framework for the technical guide. My focus is on a compound-centric structure, not a pre-defined template. The initial sections will be: Introduction and Overview, followed by Physicochemical Properties, Synthesis and Manufacturing, Key Reactions and Chemical Behavior, Applications in Research and Drug Development, and Analytical Methodologies. This revised plan aims for clarity and relevance.

Defining the Framework

Expanding the Search Parameters

I'm now initiating a comprehensive search with the CAS number 17119-54-9 and the name "this compound" to gather core information. I'm focusing on chemical properties, synthesis methods, potential applications, and importantly, searching for analytical techniques, experimental protocols, and safety data. Furthermore, I will create a detailed technical guide incorporating these elements, enriched with visualizations (using Graphviz), data tables, and a full cited reference list, to offer a complete resource for researchers and professionals. My search scope has widened to capture all related biological activity and associated drug development, synthesis protocols, and safety information. My emphasis on reproducibility and trustworthiness will ensure high scientific integrity.

Refining Search and Guide

Initiating the Data Gathering

I'm now diving into the core data acquisition phase, focusing on compound 17119-54-9. My primary focus is on establishing its chemical properties, synthesizing methods, potential applications in drug development, and any applicable analytical techniques. Simultaneously, I'll compile safety and handling information. This will form the foundation for a detailed technical guide.

An In-depth Technical Guide to the Biological Activity of Furan-Containing Amino Acids

Abstract

The furan ring is a privileged heterocyclic scaffold that imparts unique steric and electronic properties to molecules, making it a cornerstone in medicinal chemistry.[1][2] When incorporated into the structure of amino acids, it creates a class of compounds with a vast and diverse range of biological activities. These furan-containing amino acids serve as versatile building blocks in peptide synthesis and as standalone therapeutic agents.[3] This guide provides a comprehensive exploration of their synthesis, multifaceted biological activities—including antimicrobial, anticancer, and neuroprotective effects—and the underlying mechanisms of action. We will delve into detailed experimental protocols for their evaluation and synthesize the current understanding to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Furan Ring as a Bioisostere in Amino Acid Chemistry

The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a common motif in pharmacologically active compounds.[4] Its ability to act as a bioisostere for other aromatic systems, like phenyl or thiophene rings, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding, and bioavailability.[2] The incorporation of this scaffold into amino acids generates non-proteinogenic derivatives with significant therapeutic potential. The ether oxygen can act as a hydrogen bond acceptor, while the aromatic system can engage in π–π stacking, enhancing interactions with biological targets.[2] This structural versatility has led to the discovery of furan-containing amino acids with potent activities spanning from fighting drug-resistant bacteria to protecting neurons from degenerative diseases.[5][6]

Synthetic Strategies: Building the Core Structure

The generation of furan-containing amino acids can be achieved through several synthetic routes. A common approach involves the modification of existing amino acids or the de novo synthesis from furan-based precursors.

A generalized synthetic workflow often begins with readily available furan derivatives, which are functionalized and then coupled with an amino acid backbone. For instance, α-amino aldehydes or ketones can undergo nucleophilic addition with a furan-derived organometallic reagent.[1] Alternatively, methods like the Paal-Knorr synthesis, which involves the cyclization and dehydration of 1,4-diketones, can be used to construct the furan ring itself as part of the amino acid structure.[7] More advanced chemobiocatalytic routes are also being developed, such as the conversion of biomass-derived 5-hydroxymethylfurfural (HMF) into 5-aminomethyl-2-furancarboxylic acid (AMFC), paving the way for greener manufacturing processes.[8]

Other Notable Activities

The versatility of this compound class extends to other biological activities, including:

-

Enzyme Inhibition: Furan-2-carbonyl amino acid derivatives have been designed to inhibit Factor Inhibiting HIF-1 (FIH-1), a key regulator of the hypoxic stress response. This action activates the Hypoxia-Inducible Factor (HIF), which can protect cells from hypoxic damage. *[9] Herbicidal and Fungicidal Activity: Certain α-amino acylamines derivatives containing furan and pyridine rings have shown promising herbicidal and fungicidal properties.

[10]### 4. Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems, explaining the rationale behind key steps.

Protocol: Cytotoxicity Evaluation using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this assay.

[1]Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before treatment.

-

Compound Treatment: Prepare serial dilutions of the furan-containing amino acid derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24-48 hours. Rationale: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect (e.g., IC₅₀).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Rationale: Formazan crystals are insoluble in aqueous solutions; DMSO is an effective solubilizing agent.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing via Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This broth microdilution method is a standard for determining antimicrobial efficacy.

[1]Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in a suitable broth medium to reach the logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Rationale: Standardizing the inoculum ensures that the results are consistent and comparable across different experiments.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the furan-containing compounds in the broth medium. The final volume in each well should be 100 µL. Rationale: This creates a concentration gradient to identify the precise concentration at which bacterial growth is inhibited.

-

Inoculation: Inoculate each well with 100 µL of the standardized microbial suspension, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Rationale: The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium.

-

Incubation: Incubate the plates at 37°C for 18-24 hours. Rationale: This allows sufficient time for bacterial growth in the absence of an effective antimicrobial agent.

-

Determination of MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed. Rationale: The absence of turbidity indicates the inhibition of bacterial growth.

Future Perspectives and Conclusion

Furan-containing amino acids represent a versatile and highly promising class of compounds for the development of new therapeutic agents. T[1][4]heir demonstrated efficacy in preclinical models against cancer and microbial infections, coupled with strong evidence of neuroprotective potential, underscores the importance of continued investigation. T[1][6]he synthetic accessibility of these structures allows for extensive structure-activity relationship (SAR) studies, which will be critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Future research should focus on elucidating more detailed mechanisms of action, exploring novel biological targets, and advancing lead compounds into in vivo models. The development of innovative synthetic methodologies, particularly those utilizing sustainable and green chemistry principles, will further accelerate the discovery of next-generation drugs from this valuable chemical class.

[8]---

References

- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. (n.d.). BenchChem.

- Kawaguchi, S., et al. (2020). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules.

- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics.

- Xu, Y., & Xue, S. (2009). Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities.

- Ayalp, A. (1989). Synthesis of some substituted furan amino acid derivatives. Pakistan Journal of Pharmaceutical Sciences.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2025). ResearchGate. Request PDF.

- Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. (2025). Journal of Agricultural and Food Chemistry.

- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. (2024). ChemBioChem.

- A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (n.d.). MDPI.

- Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. (2025). ResearchGate. Request PDF.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Bentham Science.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research.

- Natural and Synthetic Furanones with Anticancer Activity. (2010). Current Medicinal Chemistry.

- Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. (2007). Chemical Research in Toxicology.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Drug Targets.

- A Review on Biological and Medicinal Significance of Furan. (2023). Alqalam Journal of Medical and Applied Sciences.

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharma Guideline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. ijabbr.com [ijabbr.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

Potential therapeutic targets of "Amino-furan-2-yl-acetic acid"

Commencing Data Gathering

I'm starting by diving deep into Google searches, focusing on "Amino-furan-2-yl-acetic acid." My immediate goal is to collect detailed information about its biological activities, the ways it might work, and any therapeutic targets that are already known. This search is the foundation for deeper exploration.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying key research areas like enzymatic effects and receptor interactions. I'm actively looking for studies, patents, and publications that cover synthesis, properties, and pharmacological profiles, as well as structurally similar compounds to make inferences. I'm focusing on finding the gaps in the research.

Structuring Guide Content

I'm now outlining the structure of the technical guide. My plan is to start with an overview of "this compound" and its properties. Then, I'll dive into its potential mechanisms of action, based on the data I've accumulated. The focus will then shift to specific therapeutic targets, with detailed evidence and experimental validation approaches for each. I'm aiming for a clear, logical progression.

Outlining Therapeutic Potential

I'm focusing now on the technical guide concerning this compound. I'm starting to build the introduction, specifically focusing on the compound's chemical identity. I'll make sure it's accurate and accessible to experts.

Defining Bioactivity Relationships

I'm now diving into the functional groups of this compound. I'm focusing specifically on the α-amino acid group, considering it might mimic natural amino acids and interact with their targets. This opens up various potential avenues I need to investigate, including enzymes and transporters. The furan ring's role will also be assessed.

Refining Target Hypotheses

I'm now focusing on specific target classes for the this compound. I'm prioritizing anticancer targets, considering the search results' strong indications. Specifically, I'm now hypothesizing that the molecule might inhibit tubulin polymerization, inducing apoptosis. I'll need to explore how the furan ring and the amino acid group contribute to these interactions.

Exploring Diverse Therapeutic Avenues

I'm now incorporating the technical aspects of this compound. I'm focusing on its chemical properties, starting with its core structure and exploring the roles of both the furan ring and the amino acid group. I am exploring the anticancer target specifically, with a strong focus on mechanisms such as inhibiting tubulin polymerization and inducing apoptosis pathways, as guided by the search results. I'll need to detail how the molecule's structure influences these interactions.

Formulating Target-Specific Hypotheses

I'm now focusing on a plan to formulate potential targets for "this compound." I'm starting by identifying the molecule's key functional groups and hypothesizing which biological targets they might interact with. The α-amino acid group and the furan ring are the most intriguing. I'm prioritizing anticancer and antimicrobial targets, given the strong leads from the search.

Formulating Therapeutic Hypotheses

I'm now focusing on putting together the actual technical guide on "this compound." I've started by defining the introduction. I'll outline the molecule's core structure and functional groups. I'll be creating a clear introduction to the guide for experts.

Prioritizing Target Identification

I'm now outlining a detailed plan to identify specific therapeutic targets for "this compound". I'm starting by breaking down the molecule's structure, focusing on the furan ring and α-amino acid group. I will explore potential anticancer, antimicrobial, anti-inflammatory, and neurological targets, guided by existing research. The document will also incorporate relevant experimental workflows.

Formulating Target-Specific Hypotheses

I'm now deeply immersed in refining potential therapeutic targets for this compound. I'm focusing on its functional groups – the furan ring and α-amino acid moiety – and how these relate to potential anticancer and antimicrobial targets. Specifically, I am focusing on detailed signaling pathways, such as tubulin polymerization and aminoacyl-tRNA synthetase pathways.

An In-depth Technical Guide to Amino-furan-2-yl-acetic Acid Structural Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its unique steric and electronic properties, which can enhance metabolic stability and drug-receptor interactions, have established it as a valuable scaffold in drug discovery.[1] When combined with an α-amino acid moiety, the resulting structure, exemplified by amino-furan-2-yl-acetic acid, gives rise to a class of non-proteinogenic amino acids with significant therapeutic promise.[3] These compounds and their structural analogues have demonstrated a wide spectrum of biological activities, including potent antimicrobial, anticancer, and neuroprotective effects.[4][5][6] This technical guide provides a comprehensive exploration of this compound analogues, detailing their synthetic pathways, structure-activity relationships (SAR), and mechanisms of action. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to innovate within this promising chemical space.

The Furan Scaffold: A Versatile Player in Medicinal Chemistry

The incorporation of a furan nucleus is a widely employed strategy in drug design.[7] The furan ring is considered a bioisostere of the phenyl ring but offers distinct advantages, including modified polarity and the potential for hydrogen bonding via the ether oxygen, which can improve the pharmacokinetic profile of a lead compound.[1][8] Furan derivatives have a rich history in medicine, with well-known drugs like nitrofurantoin (antibacterial) and ranitidine (anti-ulcer) showcasing the scaffold's therapeutic utility.[9]

The biological potential of furan-containing compounds is remarkably diverse, spanning multiple therapeutic areas:

-

Antimicrobial: Furan derivatives are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal species like Candida and Aspergillus.[1][9] The mechanism often involves the reduction of a nitro-furan group within bacterial cells to produce reactive intermediates that damage DNA and ribosomal proteins.[1]

-

Anticancer: Certain furan-based molecules exhibit cytotoxic activity against various cancer cell lines.[1][2]

-

Anti-inflammatory: The furan ring is present in agents that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.[1]

-

Neuroprotective: Emerging research highlights the potential of furan compounds in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, attributed to their antioxidant and anti-inflammatory properties that mitigate oxidative stress and neuroinflammation.[6]

The fusion of this versatile scaffold with an amino acid framework creates analogues that can interact with biological systems in unique ways, for instance, by mimicking natural amino acids to disrupt essential cellular processes like protein synthesis.[3]

Synthetic Strategies for Furan-Based Amino Acids

The synthesis of this compound and its analogues relies on established organic chemistry principles, allowing for the systematic modification of the core structure. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A generalized workflow for the synthesis and subsequent derivatization of these compounds is illustrated below. This process typically begins with a functionalized furan core, which is then elaborated to introduce the amino and carboxylic acid functionalities, followed by diversification to explore the structure-activity landscape.

Key SAR Insights:

-

Furan Ring Substitution (R¹): Introducing electron-withdrawing groups (e.g., -NO₂) or halogens (e.g., -Br) at the 5-position can significantly enhance antimicrobial activity. [10]2. α-Carbon Substitution (R²): The nature of the substituent on the α-carbon is critical. The parent compound is a glycine analogue (R²=H). [11]Introducing small alkyl groups can modulate activity, but bulky groups may be detrimental due to steric hindrance at the target's active site.

-

Carboxylic Acid Modification (R³): Conversion of the carboxylic acid to an ester can create a prodrug, masking the polar acid group to improve membrane permeability. The ester is later hydrolyzed by intracellular esterases to release the active compound.

-

Amino Group Modification (R⁴): Acylation of the amino group or its use in peptide bond formation can generate peptidomimetics. This strategy can improve target specificity and leverage peptide transport systems for cellular uptake. [12]

Key Biological Activities & Therapeutic Targets

Antimicrobial Activity: Disrupting Protein Synthesis

The most well-characterized biological activity of this class is its antibacterial effect, epitomized by the natural product l-(+)-Furanomycin.

-

Mechanism of Action: Furanomycin is an analogue of isoleucine. It acts as a substrate for isoleucyl aminoacyl-tRNA synthetase, an essential enzyme that charges tRNA with isoleucine for protein synthesis. [3][5]By competing with the natural amino acid, Furanomycin is incorporated into nascent polypeptide chains, leading to the production of non-functional proteins and ultimately bacterial cell death. This targeted mechanism provides a clear rationale for its antibacterial properties.

Anticancer and Cytotoxic Potential

The furan scaffold is present in numerous compounds with demonstrated anticancer properties. [1]While specific data on this compound itself is limited in this context, related structures like furanones have shown promise. They can induce apoptosis and arrest the cell cycle in cancer cells. The amino acid moiety could potentially enhance uptake by rapidly dividing cancer cells that have a high demand for amino acids.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of furan-containing compounds. [6]Their ability to scavenge free radicals and modulate inflammatory pathways addresses key pathological drivers of neurodegeneration. [6]The amino acid portion of the scaffold could facilitate transport across the blood-brain barrier, making these analogues intriguing candidates for central nervous system (CNS) disorders.

The table below summarizes the biological activity of representative furan-containing compounds.

| Compound/Class | Target/Organism | Activity Metric | Reported Activity | Reference |

| l-(+)-Furanomycin | E. coli, B. subtilis | MIC | Effective at micromolar concentrations | [3] |

| Furanopeptides | Gram-negative bacteria | Antibacterial screen | High activity reported | [10] |

| Nitrofurantoin | Urinary tract pathogens | MIC | Broad-spectrum antibacterial | [9] |

| General Furan Derivatives | Various cancer cell lines | IC₅₀ | Anticancer properties observed | [1][2] |

| Furan-based Compounds | CNS models | Antioxidant/Anti-inflammatory | Potential neuroprotective effects | [6] |

Experimental Protocols

The following protocols are provided as validated, foundational methods for the synthesis and biological evaluation of this compound analogues.

Protocol: Synthesis of a Furanopeptide Analogue via DCC Coupling

This protocol describes the coupling of 5-bromo-2-furoic acid with a glycine methyl ester, a common method for generating simple furanopeptide derivatives for initial screening. [12][10] Materials:

-

5-Bromo-2-furoic acid

-

Glycine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-furoic acid (1.0 eq) in anhydrous DCM.

-

Amine Neutralization: In a separate flask, suspend glycine methyl ester hydrochloride (1.1 eq) in DCM and add triethylamine (1.2 eq) to neutralize the salt. Stir for 15 minutes.

-

Coupling Agent Addition: Cool the 5-bromo-2-furoic acid solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir for 10 minutes.

-

Reaction: Add the neutralized glycine methyl ester solution dropwise to the furoic acid/DCC mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: A white precipitate (dicyclohexylurea, DCU) will form. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure furanopeptide. Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of a synthesized analogue against a bacterial strain, a standard procedure for assessing antibacterial potency. [5] Materials:

-

Synthesized furan analogue, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as growth and sterility controls, respectively.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion and Future Directions

This compound and its structural analogues represent a compelling and versatile class of compounds for modern drug discovery. Their synthetic tractability allows for extensive SAR exploration, and their diverse biological activities provide multiple avenues for therapeutic development. The foundational mechanism of mimicking natural amino acids to disrupt protein synthesis remains a powerful strategy for developing novel antimicrobials in an era of growing resistance.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing novel analogues with diverse substitutions on the furan ring and modifications to the amino acid backbone to uncover new biological activities.

-

Target Deconvolution: For analogues with promising anticancer or neuroprotective effects, identifying the specific molecular targets and signaling pathways is crucial for mechanism-based drug design.

-

Optimizing ADMET Properties: Systematically modifying lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to advance them toward preclinical development.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Medicinal significance of furan derivatives : A Review. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Retrieved January 6, 2026, from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Asian Journal of Pharmaceutical Research and Development. Retrieved January 6, 2026, from [Link]

-

Pharmacological activity of furan derivatives. (2024). Innovative Techniques in Agriculture. Retrieved January 6, 2026, from [Link]

-

Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. (2009). Chemical Research in Chinese Universities. Retrieved January 6, 2026, from [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity. Retrieved January 6, 2026, from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Retrieved January 6, 2026, from [Link]

-

A Review on Biological and Medicinal Significance of Furan. (2023). Alqalam Journal of Medical and Applied Sciences. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). Retrieved January 6, 2026, from [Link]

- Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity. (2016). Google Patents.

-

A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis of some substituted furan amino acid derivatives. (1989). Semantic Scholar. Retrieved January 6, 2026, from [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. (Open Access) Synthesis of some substituted furan amino acid derivatives. (1990) | A Ayalp | 2 Citations [scispace.com]

- 11. This compound | C6H7NO3 | CID 298385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

The Furan Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic configuration and versatile reactivity have established it as a "privileged scaffold," consistently appearing in a multitude of clinically approved drugs and investigational compounds. This guide provides a comprehensive exploration of the pharmacological significance of furan derivatives, delving into their diverse biological activities, underlying mechanisms of action, and the structure-activity relationships that govern their therapeutic potential. We will examine key therapeutic areas where furan-containing molecules have made a significant impact, including infectious diseases, oncology, and inflammatory conditions. Furthermore, this guide will present detailed synthetic methodologies and bio-evaluative protocols, offering practical insights for researchers engaged in the discovery and development of novel furan-based therapeutics.

Introduction: The Enduring Appeal of the Furan Moiety

The furan nucleus is a recurring motif in a vast number of biologically active compounds, both of natural and synthetic origin.[3][4] Its appeal to medicinal chemists stems from a combination of favorable physicochemical properties. The presence of the ether oxygen imparts polarity and the potential for hydrogen bonding, which can enhance pharmacokinetic characteristics such as solubility and bioavailability.[3][5] Moreover, the furan ring can act as a bioisostere for other aromatic systems, like the phenyl group, offering altered steric and electronic properties that can lead to improved metabolic stability and receptor interactions.[2][6]

The inherent reactivity of the furan ring allows for diverse functionalization, enabling the synthesis of extensive compound libraries for screening and optimization.[7] This chemical tractability, coupled with the wide range of biological activities exhibited by its derivatives, has solidified the furan scaffold as a critical tool in the drug discovery arsenal.[8][9]

The Furan Pharmacophore in Action: A Therapeutic Overview

Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and application across numerous therapeutic areas.[1][10][11]

Antimicrobial Agents: A Classic Application

The antimicrobial properties of furan derivatives are well-established, with nitrofurans being a prime example of their successful clinical application.[1]

-

Nitrofurans: Compounds such as Nitrofurantoin are widely used in the treatment of urinary tract infections.[1][11] Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells.[1][12] This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[1][6] The furan ring serves as a critical scaffold for this bioactivation process.[6]

-

Furanones: Certain furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[12] By acting as antagonists to native signaling molecules, these furanones can disrupt QS-controlled gene expression and attenuate bacterial pathogenicity.[12]

Table 1: Representative Furan Derivatives with Antimicrobial Activity

| Compound Class | Example | Mechanism of Action | Spectrum of Activity |

| Nitrofurans | Nitrofurantoin | Reduction of nitro group to reactive intermediates, damaging bacterial DNA and ribosomes.[1][6] | Broad-spectrum against Gram-positive and Gram-negative bacteria.[6][13] |

| Furanones | (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone | Quorum sensing inhibition.[12] | Primarily targets Gram-negative bacteria. |

Anticancer Agents: Targeting Cell Proliferation and Survival

A significant number of furan-containing compounds have been synthesized and evaluated for their potential as anticancer agents.[1][14][15] These derivatives exert their cytotoxic effects through a variety of mechanisms.

-

Tubulin Polymerization Inhibition: Some furan derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1][15] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.[15]

-

Signaling Pathway Modulation: Certain furan derivatives have been found to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[14][16] For instance, some compounds have been shown to promote the activity of the tumor suppressor PTEN, which in turn suppresses these pro-survival pathways.[14][16]

-

Induction of Apoptosis: Many furan-based anticancer agents induce programmed cell death, or apoptosis, in cancer cells.[15] This can be achieved through various mechanisms, including the activation of intrinsic mitochondrial pathways, leading to the release of pro-apoptotic factors.[15]

Diagram 1: General Mechanisms of Furan-Based Anticancer Agents

Caption: Mechanisms of furan anticancer agents.

Anti-inflammatory Agents: Modulating Inflammatory Pathways

Furan derivatives have also emerged as promising candidates for the treatment of inflammatory diseases.[4][10][17] Their anti-inflammatory effects are often linked to their antioxidant properties and their ability to modulate key signaling pathways involved in the inflammatory response.[4][10][17]

-

Antioxidant Activity: Many natural furan derivatives possess significant antioxidant properties.[10][17] The furan ring can donate an electron to or form an adduct with peroxyl radicals, thereby neutralizing these damaging reactive oxygen species.[10]

-

Signaling Pathway Inhibition: Furan-containing compounds have been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[4][17]

Synthetic Strategies and Methodologies

The synthesis of furan derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the furan ring.

Paal-Knorr Furan Synthesis

A classic and widely used method for the synthesis of furans involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.

Experimental Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Furan

-

Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

-

Reaction Conditions: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

Feist-Benary Furan Synthesis

This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[18]

Diagram 2: Feist-Benary Furan Synthesis Workflow

Caption: Feist-Benary furan synthesis workflow.

Bio-evaluation Protocols

The biological evaluation of newly synthesized furan derivatives is crucial to determine their therapeutic potential.

Antimicrobial Activity Assessment

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [12]

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

In Vitro Anticancer Activity Assay

Experimental Protocol: CCK-8 Assay for Cell Proliferation [14]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, SW620) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 48 hours).

-

CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The furan scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] Its widespread presence in clinically successful drugs is a testament to its favorable pharmacological properties.[1] Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse furan derivatives. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of furan-containing compounds will be crucial for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued exploration of the chemical space around the furan nucleus holds immense promise for addressing unmet medical needs across a range of diseases.

References

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Banerjee, R., & Banerjee, M. (2020). Medicinal significance of furan derivatives : A Review. Semantic Scholar. [Link]

-

Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

-

Banerjee, R., et al. (2009). Medicinal significance of furan derivatives: A Review. ResearchGate. [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. [Link]

-

Al-Omar, M. A. (1985). Synthesis and antimicrobial activity of new furan derivatives. PubMed. [Link]

-

Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Manchare, A. M., & Kanawade, P. P. (2024). Pharmacological activity of furan derivatives. Connexions. [Link]

-

Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. [Link]

-

Wellington, K., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]

-

Rashitova, S. S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

-

Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. [Link]

-

Osman, M. E. D. (2025). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

-

Rymbai, E. M., et al. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

-

G. P., N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Das, S., et al. (2015). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

-

ResearchGate. (2025). Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Guchhait, S. K., & Kashyap, M. (2020). Synthesis of Furans – Recent Advances. ResearchGate. [Link]

-

ChemNotepad. (2025). Furan Derivatives: Properties, Applications, and Synthesis. ChemNotepad. [Link]

-

Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

-

Kumar, V., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules. [Link]

-

ResearchGate. (2023). Examples of furan derivatives with biological activity. ResearchGate. [Link]

-

G. P., N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological activity of furan derivatives [wisdomlib.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and antimicrobial activity of new furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to 2-Amino-2-(furan-2-yl)acetic Acid: Synthesis, Properties, and Applications

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-2-(furan-2-yl)acetic acid is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique heterocyclic structure, featuring a furan moiety, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel pharmaceutical agents and complex organic molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis via the Strecker reaction, and its emerging applications, offering a technical resource for researchers engaged in synthetic organic chemistry and drug discovery.

Compound Identification and Nomenclature